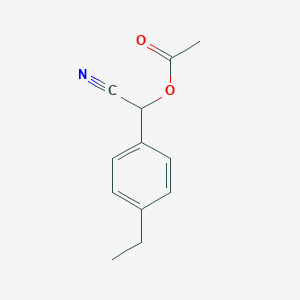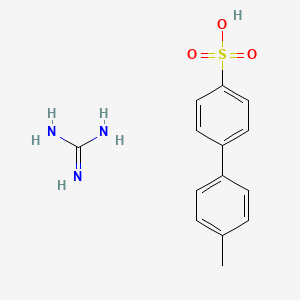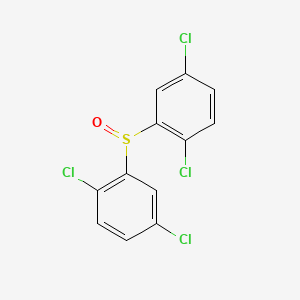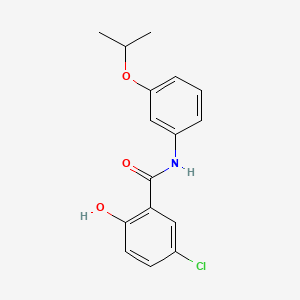![molecular formula C21H21NO2 B12594807 5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole CAS No. 648422-78-0](/img/structure/B12594807.png)
5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is a complex organic compound with a unique structure that combines a benzoxazole core with a phenyl group substituted with a prop-2-yn-1-yloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. The reaction conditions often require the use of phase-transfer catalysis and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound with a similar prop-2-yn-1-yl group but different core structure.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Shares the prop-2-yn-1-yloxy moiety but has a different overall structure.
Uniqueness
5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is unique due to its combination of a benzoxazole core with a phenyl group substituted with a prop-2-yn-1-yloxy moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Propriétés
Numéro CAS |
648422-78-0 |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
5-(2-methylbutan-2-yl)-2-(4-prop-2-ynoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C21H21NO2/c1-5-13-23-17-10-7-15(8-11-17)20-22-18-14-16(21(3,4)6-2)9-12-19(18)24-20/h1,7-12,14H,6,13H2,2-4H3 |
Clé InChI |
UFSIZEIHJSZWDU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


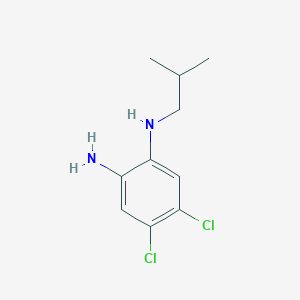
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
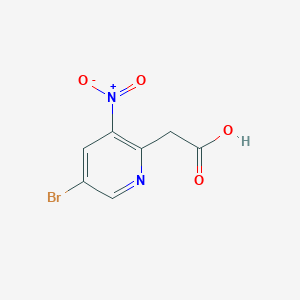
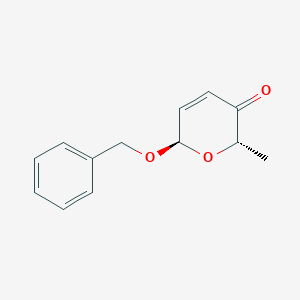
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
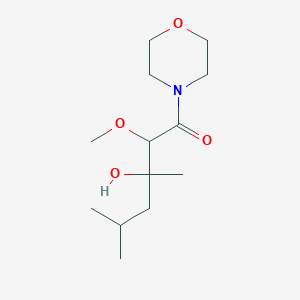
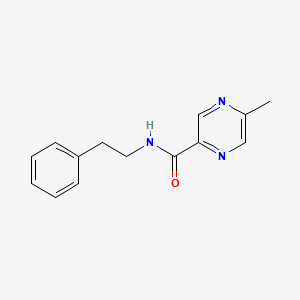
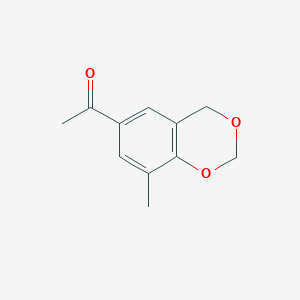

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
